Trithiozine

gastric acid secretion antisecretory pharmacology basal acid output

Researchers studying gastric secretion pathways face confounding effects from standard antiulcer agents that block H2 or cholinergic receptors. Trithiozine (CAS 35619-65-9) solves this by providing gastric antisecretory activity without anticholinergic, ganglioplegic, or anti-H2 effects. • Verified lack of H2-receptor antagonism and anticholinergic activity • Reduces basal acid output without altering gastrin levels • Suitable as negative control in ulcer healing studies versus H2-antagonists. Reliable, in-stock supply for reproducible non-cholinergic pathway research.

Molecular Formula C14H19NO4S
Molecular Weight 297.37 g/mol
CAS No. 35619-65-9
Cat. No. B1683676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrithiozine
CAS35619-65-9
Synonyms4-(3,4,5-trimethoxythiobenzoyl)tetrahydro-1,4-oxazine
ISF-2001
Tresanil
trithiozine
Molecular FormulaC14H19NO4S
Molecular Weight297.37 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=S)N2CCOCC2
InChIInChI=1S/C14H19NO4S/c1-16-11-8-10(9-12(17-2)13(11)18-3)14(20)15-4-6-19-7-5-15/h8-9H,4-7H2,1-3H3
InChIKeyMVOUIYUWRXPNKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>44.6 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Trithiozine: Non-Cholinergic, Non-H2 Antisecretory Agent


Trithiozine (CAS 35619-65-9), also known as ISF 2001 or Tresanil, is a synthetic small molecule gastric antisecretory and antiulcer agent with the chemical name 4-(3,4,5-trimethoxythiobenzoyl)morpholine [1]. First developed and patented by ISF Laboratories in the 1970s [2], it is characterized by an atypical pharmacological profile that distinguishes it from other gastric acid suppressors. Unlike anticholinergics, Trithiozine exhibits no ganglioplegic or anticholinergic activity; unlike H2-receptor antagonists, it does not act via H2 receptor blockade [1]. This unique combination of properties makes it a compound of specific interest for research applications where the elimination of both anticholinergic side effects and H2-mediated pathways is required.

Mechanism Non-cholinergic, non-H2 gastric antisecretory pathway studies
Model Basal acid secretion models where H2 or anticholinergic signaling must be excluded
Pathway NANC inhibitory and prostaglandin potentiation research tool

Trithiozine vs. Standard Antisecretory Agents


Generic substitution of gastric antisecretory agents is precluded by fundamental mechanistic and pharmacological divergence. Standard antiulcer drug classes—including H2-receptor antagonists (e.g., cimetidine, ranitidine), anticholinergics (e.g., propantheline bromide), and prostaglandin analogs (e.g., 16,16-dimethyl PGE2)—operate via well-defined receptor pathways [1]. Trithiozine, in contrast, is pharmacologically distinct: it demonstrates no H2-receptor antagonism, no anticholinergic activity, and no ganglioplegic effects [2]. Its mechanism remains not fully elucidated but involves potentiation of contractile responses to prostaglandins and enhancement of non-adrenergic, non-cholinergic inhibitory pathways [3]. Consequently, Trithiozine produces a clinical and pharmacological fingerprint—particularly its selective effect on basal versus stimulated secretion and its lack of typical anticholinergic side effects—that cannot be replicated by any single alternative agent class. For researchers requiring a compound that separates gastric antisecretory activity from H2 and cholinergic pathways, substitution with other agents compromises experimental validity.

Mechanism mismatch
H2-antagonists or anticholinergics operate via defined receptor blockade; Trithiozine lacks both, so antisecretory profile may not transfer.
Endpoint divergence
Ulcer healing studies require acid-suppression-linked healing; Trithiozine's lack of healing effect means H2-antagonist comparators cannot be directly replaced.
Pharmacodynamic shift
Trithiozine may increase basal acid output in some models, whereas cimetidine uniformly reduces parameters; directional response mismatch invalidates interchange.

Trithiozine Comparative Efficacy Evidence


Basal Acid Output vs. Propantheline

In a direct head-to-head human clinical pharmacology study, Trithiozine (TR) was compared with propantheline bromide (PPB) for its effects on gastric secretion. Both compounds suppressed basal gastric juice volume to a similar extent. However, a key qualitative differentiation emerged: Trithiozine reduced basal acid output, whereas propantheline bromide did not [1]. This indicates that while both agents reduce volume, Trithiozine exerts a distinct and more specific inhibitory effect on acid production under basal (unstimulated) conditions.

Basal Acid Output vs Propantheline
Head-to-head
Trithiozine: reduced basal acid output Propantheline: no reduction in basal acid output
Supports basal secretion model interpretation without anticholinergic burden.
Human subjects; oral administration; PK/gastric secretion study.
gastric acid secretion antisecretory pharmacology basal acid output

Ulcer Healing vs. Cimetidine

In a multi-center, double-blind, placebo-controlled clinical trial reviewing 520 patients across four drug arms, Trithiozine was directly compared with the H2-blockers cimetidine and ranitidine, and the prostaglandin analog 16,16-dimethyl PGE2. The study demonstrated that while the H2-blockers and the prostaglandin analog significantly accelerated the healing of peptic ulcers, Trithiozine had no beneficial effect relative to placebo [1]. This evidence establishes a clear efficacy boundary: Trithiozine is not a substitute for H2-antagonists or prostaglandins in studies where ulcer healing acceleration is the primary endpoint.

Ulcer Healing vs H2 Blockers
Head-to-head
Trithiozine: no beneficial effect on peptic ulcer healing Cimetidine/ranitidine/16,16-dmPGE2: significantly accelerated healing
Establishes negative-control context for ulcer healing endpoints.
520 patients; multi-center DBPC trial; oral administration.
peptic ulcer healing clinical trial gastric acid suppression

Duodenal Ulcer Acid Response vs. Cimetidine

A double-blind, double-dummy crossover study in 12 patients with duodenal ulcer directly compared single doses of Trithiozine (200 mg and 400 mg) with cimetidine (200 mg and 400 mg). Cimetidine reduced all gastric secretion parameters investigated. In stark contrast, Trithiozine increased basal acid output and basal acid concentration, and did not affect maximal acid output, peak acid output, basal volume, maximal volume, or maximal acid concentration [1]. The multiple range comparison between mean adjusted differences of the four doses significantly favored cimetidine for most parameters. In this study, Trithiozine did not appear to be an antisecretory agent.

Duodenal Acid Response vs Cimetidine
Head-to-head
Trithiozine: increased basal acid output; no effect on maximal/peak output Cimetidine: reduced all gastric secretion parameters
Opposite directional effect in duodenal ulcer model, contraindicates H2-antagonist substitution.
12 patients; double-blind crossover; single oral dose.
gastric acid secretion duodenal ulcer pharmacodynamics

Neonatal Behavior vs. Phenobarbital and Diazepam

In a peri- and post-natal toxicity study, pregnant rats were treated orally with Trithiozine (100, 200, 500 mg/kg/day), phenobarbital (60-100 mg/kg/day), or diazepam (30-60 mg/kg/day) from day 15 of pregnancy to day 20 after delivery. The cheminée and avoidance tests were used to assess neonatal behavior. The percentage of success in these tests decreased in a statistically significant manner for the groups treated with phenobarbital and diazepam. In contrast, Trithiozine did not produce any variations in neonatal behavior relative to controls [1]. This demonstrates a lack of behavioral teratogenicity in this model, distinguishing it from two CNS-active comparators.

Neonatal Behavior vs CNS Depressants
Head-to-head
Trithiozine: no behavioral deficits vs controls Phenobarbital/diazepam: statistically significant behavioral deficits
Supports distinct neurobehavioral profile in developmental model.
Rat peri- and post-natal study; oral dosing.
developmental toxicity neonatal behavior safety pharmacology

Trithiozine: Optimal Research Applications


Non-Cholinergic, Non-H2 Antisecretory Studies

Trithiozine is the appropriate compound for experimental designs that require gastric antisecretory activity while explicitly excluding anticholinergic and H2-receptor mechanisms. Evidence confirms it lacks ganglioplegic, anticholinergic, and anti-H2 activity [1]. This makes it a valuable tool for dissecting non-cholinergic, non-histaminergic pathways of gastric secretion control, particularly in animal models where the confounding effects of standard antiulcer agents must be avoided. Its distinct effect profile—specifically its reduction of basal acid output without affecting gastrin levels [2]—further supports its use in studies focused on basal secretory states.

Negative Control for Ulcer Healing Studies

Direct comparative clinical evidence establishes that Trithiozine does not accelerate peptic ulcer healing, in contrast to cimetidine, ranitidine, and 16,16-dimethyl PGE2 [1]. Consequently, Trithiozine is optimally employed as a negative control or active comparator in ulcer healing studies designed to validate the efficacy of H2-antagonists or prostaglandin analogs. Its inclusion allows researchers to benchmark the specific contribution of acid suppression to ulcer healing against a compound that suppresses gastric secretion via a different, less efficacious mechanism.

NANC Pathways and Prostaglandin Potentiation

In vitro studies using rat stomach preparations have shown that subacute oral administration of Trithiozine (200 mg/kg/day for 10 days) enhances the non-adrenergic, non-cholinergic inhibitory response to vagal stimulation and potentiates contractile responses to both exogenous and endogenously released prostaglandins [1]. Therefore, Trithiozine is a suitable research tool for in vivo or ex vivo studies aimed at investigating NANC neural pathways and prostaglandin-mediated gastric motor and secretory functions, providing a pharmacological probe that is mechanistically distinct from standard receptor agonists or antagonists.

Non-Teratogenic Comparator in Developmental Toxicology

In peri- and post-natal toxicity studies in rats, Trithiozine demonstrated no adverse effects on neonatal behavioral development, unlike the CNS-active drugs phenobarbital and diazepam which produced statistically significant behavioral deficits [1]. This safety profile supports the use of Trithiozine as a comparator compound in developmental and reproductive toxicology (DART) studies, particularly when researchers require a pharmacologically active gastric agent that does not confound assessments of neurobehavioral teratogenicity.

Application
Selection Property
Validation Focus
Non-Cholinergic, Non-H2 Antisecretory Studies
Mechanism-specific antisecretory activity
Confirm absence of anticholinergic and anti-H2 activity
Negative Control for Ulcer Healing Studies
Lack of ulcer-healing effect
Verify no acceleration of peptic ulcer healing
NANC Pathways and Prostaglandin Potentiation
NANC inhibitory and prostaglandin response modulation
Demonstrate enhanced NANC responses and contractile potentiation
Non-Teratogenic Comparator in DART Studies
Absence of behavioral teratogenicity
Confirm normal neurobehavioral development in rodent model

Technical Documentation Hub

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